N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 3-position and a phenylcyclopentane carboxamide moiety
Mechanism of Action
Pharmacokinetics
Pharmacokinetics studies how the body affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the drug’s behavior in the body and its potential therapeutic effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, pH, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-aminopyridine with 1-phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, typically in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the pyridine ring.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the phenylcyclopentane moiety.
3-bromoimidazo[1,2-a]pyridines: These compounds feature a pyridine ring fused with an imidazole ring and a bromine substituent.
Uniqueness
N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a phenylcyclopentane moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-8-7-13-19-16(14)20-17(21)18(11-5-6-12-18)15-9-3-2-4-10-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOSNKJCWLCGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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